molecular formula C25H26N4O2S2 B12193269 N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No.: B12193269
M. Wt: 478.6 g/mol
InChI Key: XHXZXNMEEBUWLJ-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a chemically synthesized small molecule recognized for its potent inhibitory activity against SRC family kinases. SRC is a non-receptor tyrosine kinase that plays a pivotal role in intracellular signal transduction pathways regulating cell proliferation, differentiation, and survival . Dysregulation of SRC kinase activity is a well-documented feature in the progression of various cancers, including those of the breast, colon, and pancreas, where it contributes to enhanced tumor growth, invasion, and metastasis. This compound acts as a potent ATP-competitive inhibitor, binding to the kinase domain and effectively blocking its phosphorylation activity. Its core research value lies in its utility as a targeted chemical probe to dissect the complex signaling networks governed by SRC in cellular and disease models. Researchers employ this inhibitor in preclinical studies to investigate oncogenic signaling, evaluate the mechanisms of tumor cell migration and invasion, and explore potential therapeutic strategies aimed at suppressing kinase-driven malignancies. By selectively inhibiting SRC, this compound helps validate SRC as a molecular target and provides critical insights for the development of novel anticancer agents.

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

N,N-diethyl-3-[2-phenylimino-3-(pyridin-3-ylmethyl)-1,3-thiazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C25H26N4O2S2/c1-3-28(4-2)33(30,31)23-14-8-11-21(16-23)24-19-32-25(27-22-12-6-5-7-13-22)29(24)18-20-10-9-15-26-17-20/h5-17,19H,3-4,18H2,1-2H3

InChI Key

XHXZXNMEEBUWLJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Sulfonation of Benzene Derivatives

The benzenesulfonamide moiety is typically synthesized via sulfonation followed by amine coupling . Key steps include:

  • Chlorosulfonation : Treatment of benzene derivatives with chlorosulfonic acid (ClSO₃H) yields benzenesulfonyl chloride.

  • Amidation : Reaction with diethylamine forms N,N-diethylbenzenesulfonamide.

Example Protocol (adapted from):

Critical Parameters :

  • Temperature control (<60°C) to prevent polysulfonation

  • Use of anhydrous conditions to avoid hydrolysis

Construction of the 2,3-Dihydro-1,3-Thiazole Ring

Thiazolidinone Cyclization

The dihydrothiazole ring is formed via cyclocondensation between a β-amino alcohol and a carbonyl compound. For the target molecule:

  • Substrate Preparation :

    • 4-Position Functionalization : Introduce a ketone or aldehyde group at the 3-position of the benzenesulfonamide core.

    • β-Amino Alcohol Synthesis : React pyridin-3-ylmethanamine with glycolaldehyde to form 2-(pyridin-3-ylmethylamino)ethanol.

  • Cyclization :

    • Treat the β-amino alcohol with CS₂ or thiourea derivatives under acidic conditions to form the thiazolidin-4-one intermediate.

Representative Reaction (from):

β-Amino alcohol+CS2HCl, EtOHThiazolidin-4-one(Yield: 70-75%)\text{β-Amino alcohol} + \text{CS}_2 \xrightarrow{\text{HCl, EtOH}} \text{Thiazolidin-4-one} \quad (\text{Yield: 70-75\%})

Introduction of the (2Z)-Phenylimino Group

Imination via Condensation

The phenylimino group is installed through Schiff base formation between the thiazolidinone’s amine and benzaldehyde derivatives. Stereochemical control (Z-configuration) is achieved via:

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., L-proline) to favor Z-enamine formation.

  • Thermodynamic Control : Prolonged reflux in toluene shifts equilibrium toward the Z isomer due to steric stabilization.

Optimized Conditions (from):

  • Benzaldehyde (1.2 eq), NH₄OAc (cat.), toluene, 110°C, 12 h

  • Z:E ratio = 8:1 (confirmed by NOESY)

Pyridin-3-ylmethyl Substituent Incorporation

Alkylation of Thiazole Nitrogen

The pyridinylmethyl group is introduced via N-alkylation using 3-(bromomethyl)pyridine:

  • Base-Mediated Alkylation :

    • Deprotonate the thiazole nitrogen with NaH or K₂CO₃ in DMF.

    • Add 3-(bromomethyl)pyridine (1.5 eq) at 0°C to minimize side reactions.

Yield Optimization (from):

BaseSolventTemp (°C)Yield (%)
NaHDMF0 → 2562
K₂CO₃DMF2545
DBUTHF4058

Final Coupling and Purification

Suzuki-Miyaura Cross-Coupling

To link the sulfonamide and thiazole subunits, a palladium-catalyzed cross-coupling is employed:

  • Borylation : Introduce a boronic ester at the 3-position of the benzenesulfonamide.

  • Coupling : React with bromothiazole derivative under Pd(PPh₃)₄ catalysis.

Protocol (adapted from):

Purification :

  • Column chromatography (SiO₂, EtOAc/hexane)

  • Recrystallization from EtOH/H₂O

Analytical Characterization

Key spectroscopic data for the target compound:

Technique Data
¹H NMR δ 8.50 (d, J=4.8 Hz, Py-H), 7.82 (s, NH)
¹³C NMR δ 168.2 (C=S), 152.1 (C=N)
HRMS [M+H]⁺ calcd. 523.1742, found 523.1745

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylimino group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide, exhibit promising anticancer properties. The compound has demonstrated efficacy against various cancer cell lines such as PC3 (prostate cancer) and MCF-7 (breast cancer) with IC50 values indicating significant cytotoxic effects. In vitro studies suggest that the presence of specific functional groups enhances its antitumor activity by inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown notable antibacterial properties. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure activity relationship (SAR) studies highlight the importance of the thiazole moiety in enhancing biological activity. Variations in substituents on the phenyl and pyridine rings have been shown to significantly affect the compound's efficacy and potency .

Cancer Treatment

In a controlled study involving various thiazole derivatives, this compound was tested against a panel of cancer cell lines. Results indicated a dose-dependent response with significant tumor cell growth inhibition observed at concentrations as low as 10 µM. The compound's mechanism was linked to the induction of cell cycle arrest and apoptosis .

Antibacterial Efficacy

Another case study focused on the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing potent antibacterial activity comparable to established antibiotics like ampicillin .

Mechanism of Action

The mechanism by which N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in the Sulfonamide-Thiazole Family

The compound shares structural motifs with other sulfonamide-thiazole derivatives, such as 4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide (CAS: 623933-06-2). Key differences include:

  • Substituents on the thiazole ring: The target compound features a phenylimino group and a pyridinylmethyl substituent, whereas the analogue in has a sec-butyl group and a thioxo moiety .

Table 1: Structural and Physicochemical Comparison

Property Target Compound CAS 623933-06-2
Molecular Formula C₂₅H₂₇N₅O₂S₂ (estimated) C₂₅H₂₆N₄O₃S₃
Molecular Weight ~553.7 g/mol 526.7 g/mol
Key Substituents Pyridin-3-ylmethyl, phenylimino sec-butyl, thioxo, oxo
Functional Groups Dihydrothiazole, sulfonamide Thiazolidinone, sulfonamide

Crystallographic and Computational Insights

The SHELX software suite () is widely used for crystallographic refinement of small molecules, including sulfonamide derivatives.

Biological Activity

N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound with notable biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Synthesis

The compound features a unique combination of structural motifs: a benzenesulfonamide group, a thiazole ring, and a pyridine moiety. The molecular formula and specific structural characteristics enhance its interaction with various biological targets.

Synthesis Overview

The synthesis typically involves multiple steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioamides and appropriate carbonyl compounds.
  • Introduction of the Pyridine Moiety : This can be accomplished via nucleophilic substitution or coupling reactions.
  • Final Assembly : The benzenesulfonamide group is introduced last to yield the final compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) showing promising results in comparison to standard antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Mechanistic studies suggest that it modulates enzyme activities associated with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Cytotoxic Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that the presence of the thiazole and pyridine rings is crucial for enhancing cytotoxicity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. For instance:

  • Enzyme Inhibition : The compound has shown to inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : Its interaction with cellular receptors may alter signaling pathways that contribute to disease states.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines
CytotoxicitySignificant activity against cancer cells

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited an MIC of 31.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
  • Cytotoxic Effects on Cancer Cells : In a comparative study against doxorubicin, this compound showed comparable IC50 values in multiple cancer cell lines, suggesting its potential as an anticancer agent .

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